Arachidonic acid

描述

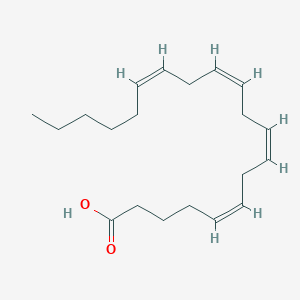

- Arachidonic acid (AA) is a 20-carbon chain polyunsaturated fatty acid with four methylene-interrupted cis double bonds.

- It is an integral constituent of biological cell membranes and is necessary for the function of all cells.

- AA is particularly abundant in the brains, muscles, and livers of organisms .

准备方法

- AA can be synthesized endogenously in the body from its precursors, especially linoleic acid (an essential omega-6 fatty acid).

- Industrial production methods involve extracting AA from natural sources (e.g., animal fats) or producing it via microbial fermentation.

化学反应分析

- AA undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents include enzymes (e.g., cyclooxygenases, lipoxygenases) that convert AA into bioactive compounds (e.g., prostaglandins, leukotrienes).

- Major products include eicosanoids, which play crucial roles in inflammation, immune responses, and homeostasis.

科学研究应用

Inflammation and Immune Response

Arachidonic acid is a key component in the inflammatory response. It serves as a precursor for eicosanoids, which are signaling molecules that mediate inflammation. Research indicates that:

- Acute Inflammation : this compound treatment has been shown to downregulate pro-inflammatory markers in conditions such as obesity. It inhibits Toll-like receptor 4 activation, thereby reducing inflammation in adipose tissue and improving metabolic outcomes in obese models .

- Chronic Conditions : Elevated levels of this compound have been linked to chronic inflammatory diseases, including rheumatoid arthritis and asthma. Its metabolites can exacerbate these conditions by promoting pro-inflammatory pathways .

Cardiovascular Health

This compound plays a dual role in cardiovascular health:

- Positive Effects : It is involved in maintaining endothelial function and vascular permeability, which are essential for cardiovascular health. Studies show that this compound can modulate ion channels in cardiac cells, potentially preventing arrhythmias .

- Risk Factors : Conversely, high levels of this compound have been associated with an increased risk of atherosclerotic cardiovascular diseases (ASCVD) and venous thromboembolism. Genetic studies indicate that higher plasma phospholipid this compound correlates with increased odds of ASCVD .

Muscle Physiology and Athletic Performance

This compound supplementation has gained attention in sports nutrition:

- Muscle Growth : Research indicates that dietary supplementation with this compound can enhance muscle protein synthesis and promote myogenic gene expression in resistance-trained individuals. A study found that supplementation improved plasma fatty acid profiles without increasing systemic inflammation .

- Performance Enhancement : Chronic resistance training combined with this compound supplementation has been shown to increase muscle power output, suggesting its potential as a performance enhancer for athletes .

Therapeutic Applications

This compound's diverse biological functions have led to its exploration in various therapeutic contexts:

- Cancer Research : this compound metabolism is implicated in cancer progression. Pharmacological inhibition of its catabolism has shown promise in reducing tumor size in animal models of various cancers, including brain and breast cancer .

- Metabolic Disorders : Emerging evidence suggests that this compound derivatives may play a role in managing cardiometabolic diseases such as diabetes and obesity by regulating lipid metabolism and inflammatory responses .

Nutritional Applications

In nutrition, this compound is recognized for its essential role:

- Dietary Sources : this compound is primarily obtained from animal products and is crucial for maintaining cellular functions due to its impact on membrane fluidity and integrity .

- Supplementation Safety : Studies indicate that increasing dietary intake of this compound does not adversely affect blood lipids or platelet aggregation when consumed within recommended limits .

Summary Table of this compound Applications

| Application Area | Key Findings |

|---|---|

| Inflammation | Reduces pro-inflammatory markers; modulates immune response |

| Cardiovascular Health | Maintains endothelial function; associated with increased ASCVD risk |

| Muscle Physiology | Enhances muscle protein synthesis; improves athletic performance |

| Therapeutic Uses | Potential anti-cancer effects; regulates metabolic disorders |

| Nutritional Role | Essential fatty acid; safe supplementation within recommended limits |

作用机制

- AA serves as a precursor for eicosanoid synthesis.

- Eicosanoids act as signaling molecules, modulating cellular processes through specific receptors.

- Molecular targets include cyclooxygenases (COX), lipoxygenases (LOX), and their downstream effectors.

相似化合物的比较

- AA is unique due to its specific chain length, double bond configuration, and role in eicosanoid production.

- Similar compounds include other omega-6 fatty acids (e.g., linoleic acid) and omega-3 fatty acids (e.g., eicosapentaenoic acid).

生物活性

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in various biological processes, particularly in cell signaling and inflammation. This article provides an in-depth examination of the biological activity of this compound, highlighting its metabolic pathways, physiological roles, and implications for health and disease.

Overview of this compound

This compound is primarily derived from dietary sources and is also synthesized from linoleic acid. It is a key component of phospholipids in cell membranes, influencing membrane fluidity and flexibility, which are essential for cellular function. The fatty acid is metabolized through several enzymatic pathways, leading to the production of bioactive lipid mediators such as prostaglandins, leukotrienes, and thromboxanes.

Metabolic Pathways

This compound undergoes metabolism via three main enzyme systems:

- Cyclooxygenases (COXs) : These enzymes convert AA into prostaglandins and thromboxanes, which are involved in inflammation, pain signaling, and platelet aggregation.

- Lipoxygenases (LOXs) : These enzymes produce leukotrienes that play significant roles in immune responses and inflammatory processes.

- Cytochrome P450 enzymes : They generate epoxyeicosatrienoic acids (EETs) and other metabolites that can have diverse effects on vascular function and inflammation.

The following table summarizes the primary metabolites derived from this compound and their associated biological activities:

| Metabolite | Enzyme | Biological Activity |

|---|---|---|

| Prostaglandins | COX-1/COX-2 | Inflammation, pain modulation, regulation of blood flow |

| Thromboxanes | COX-1 | Platelet aggregation, vasoconstriction |

| Leukotrienes | LOX | Bronchoconstriction, immune response |

| Epoxyeicosatrienoic acids | CYP | Vasodilation, anti-inflammatory effects |

Physiological Roles

This compound serves several vital functions in the body:

- Cell Membrane Integrity : AA contributes to the fluidity and flexibility of cell membranes, which is critical for cellular signaling and function .

- Inflammatory Response : As a precursor to eicosanoids, AA plays a pivotal role in initiating and resolving inflammation. It can promote both pro-inflammatory responses through its metabolites while also contributing to the resolution of inflammation .

- Muscle Adaptation : Research indicates that AA supplementation can enhance strength training adaptations by promoting muscle growth and reducing inflammation post-exercise .

Case Studies

Several studies have investigated the effects of this compound supplementation on health outcomes:

- Resistance Training Adaptations : A study involving resistance-trained males showed that supplementation with 1.5g/day of AA resulted in increased lean body mass (2.9%) and upper-body strength (8.7%) compared to a placebo group . This suggests that AA may play a role in enhancing muscle hypertrophy.

- Cardiovascular Health : A Mendelian randomization study found associations between genetically predicted plasma levels of this compound and increased risks of atherosclerotic cardiovascular diseases (ASCVD) . Specifically, higher AA levels were linked to ischemic stroke and venous thromboembolism.

- Inflammatory Diseases : Research has shown that dietary intake of this compound influences inflammatory markers in conditions such as asthma and arthritis . Increased levels of AA have been associated with enhanced inflammatory responses but also with mechanisms that resolve inflammation.

属性

CAS 编号 |

506-32-1 |

|---|---|

分子式 |

C20H32O2 |

分子量 |

304.5 g/mol |

IUPAC 名称 |

icosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22) |

InChI 键 |

YZXBAPSDXZZRGB-UHFFFAOYSA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O |

规范 SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

沸点 |

170 °C at 1.50E-01 mm Hg |

熔点 |

-49.5 °C |

Key on ui other cas no. |

93444-49-6 506-32-1 |

物理描述 |

Liquid; [Merck Index] Liquid |

Pictograms |

Irritant |

同义词 |

(all-Z)-5,8,11,14-Eicosatetraenoic acid Arachidonate, Sodium Arachidonic Acid Arachidonic Acid, (all-Z)-Isomer, 1-(14)C-Labeled Arachidonic Acid, (all-Z)-isomer, 3H-Labeled Arachidonic Acid, Ammonium Salt, (all-Z)-Isomer Arachidonic Acid, Cerium Salt, (all-Z)-Isomer Arachidonic Acid, Cesium Salt, (all-Z)-Isomer Arachidonic Acid, Lithium Salt, (all-Z)-Isomer Arachidonic Acid, Potassium Salt, (all-Z)-Isomer Arachidonic Acid, Sodium Salt Arachidonic Acid, Sodium Salt, (all-Z)-Isomer Arachidonic Acid, Zinc Salt, (all-Z)-Isomer Sodium Arachidonate Vitamin F |

蒸汽压力 |

0.00000015 [mmHg] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。